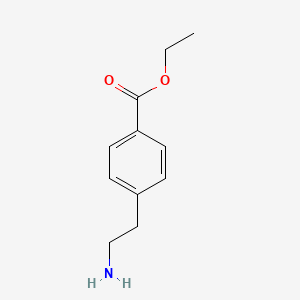Ethyl 4-(2-aminoethyl)benzoate
CAS No.: 77266-69-4
Cat. No.: VC3937874
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77266-69-4 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | ethyl 4-(2-aminoethyl)benzoate |
| Standard InChI | InChI=1S/C11H15NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8,12H2,1H3 |
| Standard InChI Key | RBLUWLZGAZETKS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)CCN |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)CCN |
Introduction
Structural Identification and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl 4-(2-aminoethyl)benzoate is systematically named as ethyl 4-(2-aminoethyl)benzoate under IUPAC conventions. Alternative designations include "ethyl p-aminoethylbenzoate" and the CAS registry number 77266-69-4 . The SMILES notation (CCOC(=O)C1=CC=C(C=C1)CCN) and InChIKey (RBLUWLZGAZETKS-UHFFFAOYSA-N) provide unambiguous representations of its structure, which consists of a benzene ring substituted with an ethyl ester group at position 1 and a 2-aminoethyl chain at position 4 .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: aromatic protons resonate at δ 6.85–6.50 ppm (meta to the ester), while the ethyl ester group shows characteristic signals at δ 1.30–1.40 ppm (CH₃) and δ 4.10–4.30 ppm (CH₂O) . The aminoethyl moiety (CH₂CH₂NH₂) exhibits proton resonances at δ 2.70–3.00 ppm (CH₂NH₂) and δ 1.60–1.80 ppm (NH₂) . Density functional theory (DFT) calculations predict a planar benzene ring with the aminoethyl side chain adopting a gauche conformation relative to the ester group, minimizing steric hindrance .
Synthetic Routes and Optimization Strategies
Esterification of 4-(2-Aminoethyl)benzoic Acid
A direct synthesis involves the esterification of 4-(2-aminoethyl)benzoic acid with ethanol under acidic conditions. In a representative procedure, equimolar amounts of the carboxylic acid and ethanol are refluxed with concentrated sulfuric acid (0.5% w/w) for 6–8 hours, achieving yields of 68–72% . Solid acid catalysts, such as rare-earth oxides (e.g., neodymium oxide), have been employed to enhance efficiency, reducing reaction times to 4 hours with yields exceeding 85% .
Table 1: Comparison of Catalysts in Esterification
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 8 | 72 |
| Nd₂O₃ | 90 | 4 | 87 |
| Amberlyst-15 | 75 | 6 | 78 |
Hydrogenation of Nitro Precursors
An alternative route starts with 4-nitrobenzoic acid, which undergoes esterification followed by catalytic hydrogenation. For example, ethyl 4-nitrobenzoate is hydrogenated at 80–100°C under 3 bar H₂ pressure using 5% Pd/C, yielding ethyl 4-aminobenzoate . Subsequent alkylation with ethylene oxide or bromoethane introduces the 2-aminoethyl group, though this step requires careful control of stoichiometry to avoid over-alkylation .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits moderate solubility in polar solvents: 12.3 mg/mL in ethanol, 8.7 mg/mL in dimethyl sulfoxide (DMSO), and <1 mg/mL in water at 25°C . The calculated partition coefficient (logP) of 1.84 indicates balanced lipophilicity, making it suitable for penetration through biological membranes .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) shows a melting point of 98–102°C and decomposition onset at 220°C . The amino group renders the compound susceptible to oxidation; storage under nitrogen at −20°C is recommended to prevent degradation.
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
Ethyl 4-(2-aminoethyl)benzoate serves as a precursor to antimicrobial agents. For instance, condensation with 3,5-dimethoxy-4-hydroxybenzaldehyde yields Schiff bases (e.g., (E)-4-(((4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl)imino)methyl)-2,6-dimethoxyphenol), which exhibit inhibitory activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) .
Prodrug Design
The ester group enables prodrug strategies. Hydrolysis by esterases releases 4-(2-aminoethyl)benzoic acid, a potential anti-inflammatory agent, as demonstrated in vitro using human plasma (t₁/₂ = 4.2 h) .
Future Directions and Research Gaps
While current applications focus on antimicrobials and prodrugs, unexplored opportunities include:
-
Polymer Chemistry: Incorporation into polyamides for controlled drug delivery.
-
Catalysis: Use as a ligand in transition-metal complexes for asymmetric synthesis.
-
Neuroscience: Investigation of dopamine-mimetic activity due to structural similarity to phenethylamine derivatives.
Systematic studies on long-term stability, in vivo pharmacokinetics, and ecotoxicology are needed to fully realize its potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume